

Crystal Structure of 1H-Pyrrole-2-Carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1h-Pyrrole-2-carbohydrazide*

Cat. No.: *B1296291*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **1H-pyrrole-2-carbohydrazide**, a molecule of interest in medicinal chemistry due to the established biological activities of pyrrole derivatives.[1][2][3] This document details the molecular geometry, intermolecular interactions, and the experimental procedures used for its synthesis and crystallographic analysis.

Molecular and Crystal Structure

1H-Pyrrole-2-carbohydrazide ($C_5H_7N_3O$) crystallizes in an orthorhombic system.[1][2][3] The crystal structure is characterized by a network of intermolecular hydrogen bonds, which are crucial in defining the supramolecular architecture.

Crystallographic Data

The fundamental crystallographic parameters for **1H-pyrrole-2-carbohydrazide** have been determined by single-crystal X-ray diffraction.

Parameter	Value	Reference
Chemical Formula	<chem>C5H7N3O</chem>	[1] [2]
Formula Weight (M _r)	125.14	[1] [2]
Crystal System	Orthorhombic	[1] [2]
Space Group	P b c a	[2]
a (Å)	9.9789 (16)	[1] [2]
b (Å)	8.5633 (14)	[1] [2]
c (Å)	13.657 (2)	[1] [2]
Volume (V) (Å ³)	1167.0 (3)	[1] [2]
Z	8	[1] [2]
Radiation	Mo K α ($\lambda = 0.71073$ Å)	[2]
Temperature (T)	296 K	[1] [2]
Crystal Size (mm)	0.31 × 0.28 × 0.16	[1] [2]
Absorption Coeff. (μ) (mm ⁻¹)	0.11	[1] [2]
R-factor [$F^2 > 2\sigma(F^2)$]	0.043	[2]
wR(F^2)	0.146	[2]
Goodness-of-fit (S)	1.04	[2]

Intermolecular Interactions

The stability of the crystal packing is primarily attributed to a network of hydrogen bonds.[\[1\]](#)[\[2\]](#) [\[4\]](#) Specifically, intermolecular N—H···N and N—H···O interactions link adjacent molecules, resulting in the formation of a supramolecular grid.[\[1\]](#)[\[2\]](#)[\[4\]](#) The key hydrogen bonds identified are N1—H1···N3, N2—H2···O1, and N3—H3B···O1.[\[1\]](#)[\[2\]](#)

Donor— H···Acceptor	D—H (Å)	H···A (Å)	D···A (Å)	D—H···A (°)	Reference
N1—H1···N3 ⁱ	0.86	2.15	2.996 (2)	169	[2]
N2—H2···O1 ⁱⁱ	0.86	2.06	2.8422 (19)	151	[2]
N3— H3B···O1 ⁱⁱⁱ	0.91 (3)	2.12 (3)	3.023 (3)	168 (2)	[2]

Symmetry codes: (i) x, -y+1/2, z-1/2;
(ii) -x+1, y-1/2, -z+3/2;
(iii) x-1/2, -y+1/2, -z+1

Experimental Protocols

Synthesis of 1H-Pyrrole-2-carbohydrazide

The title compound was synthesized via the reaction of ethyl 1H-pyrrole-2-carboxylate with hydrazine hydrate.[\[1\]](#)[\[4\]](#)

Materials:

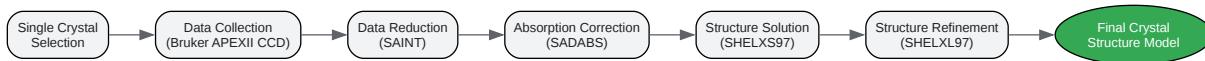
- Ethyl 1H-pyrrole-2-carboxylate (1 mmol, 0.1392 g)
- Hydrazine hydrate (80% in water, 0.5 mL)
- Diethyl ether (Et₂O)
- Absolute ethyl alcohol

Procedure:

- Ethyl 1H-pyrrole-2-carboxylate and hydrazine hydrate were combined in a 25 mL round-bottomed flask equipped with a magnetic stirrer.[\[1\]](#)

- The temperature of the mixture was raised to 70°C and maintained for 45 minutes.[1]
- The mixture was then cooled to room temperature, leading to the formation of a suspension.[1]
- The resulting solid was collected by filtration.[1]
- The collected solid was washed with diethyl ether.[1]
- The final product was purified by recrystallization from absolute ethyl alcohol, yielding 0.113 g (90% yield) of **1H-pyrrole-2-carbohydrazide**.[1]

[Click to download full resolution via product page](#)

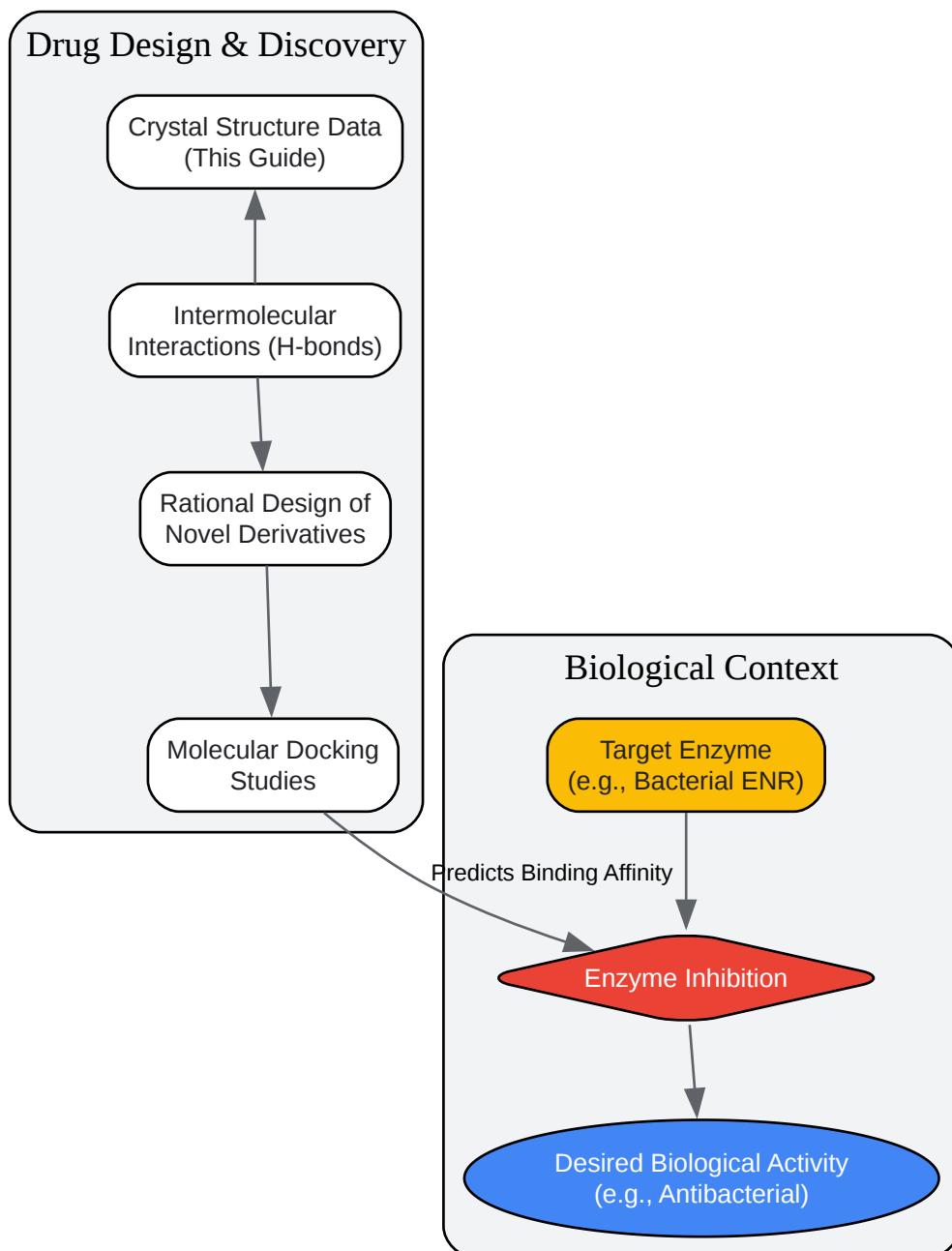

Caption: Synthetic workflow for **1H-pyrrole-2-carbohydrazide**.

X-ray Crystallography

Single crystals suitable for X-ray diffraction were obtained from the recrystallization process.

Data Collection and Refinement:

- Diffractometer: Bruker APEXII CCD area-detector.[1][2]
- Absorption Correction: Multi-scan (SADABS).[1][2]
- Structure Solution: The structure was solved using SHELXS97.[1][3]
- Structure Refinement: The structure was refined using SHELXL97.[1][3]
- Hydrogen Atoms: Hydrogen atoms attached to N3 were located in a difference Fourier map. All other H atoms were placed in calculated positions and refined using a riding model.[1]


[Click to download full resolution via product page](#)

Caption: Experimental workflow for crystallographic analysis.

Relevance in Drug Development

Pyrrole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antitumor, anti-inflammatory, and antitubercular properties.^{[1][2]} Some benzylidene pyrrole-2-carbohydrazide derivatives have been investigated as potential inhibitors of enoyl-acyl carrier protein (ACP) reductase (ENR), a key enzyme in bacterial fatty acid biosynthesis.^[5] This makes ENR a viable target for the development of new antibacterial agents.

The structural information presented in this guide is fundamental for understanding the stereochemistry and intermolecular interaction potential of **1H-pyrrole-2-carbohydrazide**. This knowledge can be leveraged for the rational design of novel derivatives with enhanced binding affinity for biological targets like ENR, aiding in the development of new therapeutic agents.

[Click to download full resolution via product page](#)

Caption: Role of crystal structure data in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Pyrrole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrrole-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vlifesciences.com [vlifesciences.com]
- To cite this document: BenchChem. [Crystal Structure of 1H-Pyrrole-2-Carbohydrazide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296291#crystal-structure-of-1h-pyrrole-2-carbohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com